molecular formula C17H14ClNO2 B2833868 N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207022-07-8

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2833868
CAS No.: 1207022-07-8
M. Wt: 299.75
InChI Key: NLUFSLBNOOBGTJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a carboxamide derivative featuring a 3-oxo-indene backbone substituted with a 5-chloro-2-methylphenyl group. This compound has garnered attention due to its role as a fragment inhibitor of the SARS-CoV-2 main protease (Mpro), as evidenced by its co-crystallization with the enzyme (PDB ID: 7P51) .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-10-6-7-11(18)8-15(10)19-17(21)14-9-16(20)13-5-3-2-4-12(13)14/h2-8,14H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFSLBNOOBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The indene derivative is then reacted with 5-chloro-2-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the Friedel-Crafts acylation: under controlled temperature and pressure conditions.

    Efficient purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indene structure, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized indene derivatives.

    Reduction: Alcohol derivatives of the indene moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Molecular Formula Key Substituents/Backbone Biological Activity Key Findings
Target Compound C₁₇H₁₄ClNO₂ 3-oxo-indene, 5-Cl-2-MePh SARS-CoV-2 Mpro inhibition Binds to Mpro active site via fragment F01; structural data supports hydrophobic interactions
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () C₁₈H₁₄Cl₂N₂O₂ Oxazole, 2-Cl-phenyl Not explicitly stated Halogen-rich structure; dual chloro substituents may enhance π-π stacking or halogen bonding
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () C₂₀H₁₈Cl₂N₆O₂ Triazole, 3-Cl-4-MeOPh Not reported Triazole backbone introduces hydrogen-bonding potential; methoxy group may improve solubility
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide () C₁₀H₉ClN₂O Cyanoacetamide Not specified Simplified structure lacking aromatic backbone; cyano group may influence electronic properties
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide () C₁₉H₁₃Cl₃N₂O₂ Pyridine, tri-chloro substituents Not reported Chlorine-rich pyridine derivative; potential for enhanced lipophilicity and target engagement
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide () C₁₈H₁₄ClNO₂ Naphthalene, hydroxyl Industrial dye intermediate Larger aromatic system (naphthalene) increases steric bulk, reducing solubility compared to indene

Key Structural Differences and Implications

  • Backbone Rigidity: The 3-oxo-indene core in the target compound imposes conformational constraints absent in flexible analogs like N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This rigidity may optimize binding to enzymatic pockets .
  • Halogen Substituents : Compounds with multiple chloro groups (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but risk off-target toxicity .

Metabolic and Toxicological Profiles

  • Hepatotoxicity Risk: Enol-carboxamide derivatives like sudoxicam exhibit covalent binding to hepatic proteins, a concern for structurally similar compounds .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an indene core and a carboxamide functionality. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C12H10ClN1O3C_{12}H_{10}ClN_{1}O_{3}. The presence of the chloro and methyl groups on the phenyl ring, along with the carbonyl and carboxamide groups, contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation.

Modulation of Signaling Pathways : It has the potential to modulate pathways associated with apoptosis (programmed cell death) and inflammation, thereby influencing cell survival and immune responses.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Data

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria. ,
AnticancerPotential to inhibit cancer cell proliferation through apoptosis induction. ,
Enzyme InhibitionInhibits DNA gyrase and DHFR, critical for bacterial survival.
CytotoxicityShows cytotoxic effects on specific cancer cell lines in vitro.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism involved activation of caspase pathways, leading to programmed cell death.
  • Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit DNA gyrase activity. Results showed a dose-dependent inhibition, highlighting its potential as a therapeutic agent against bacterial infections.

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